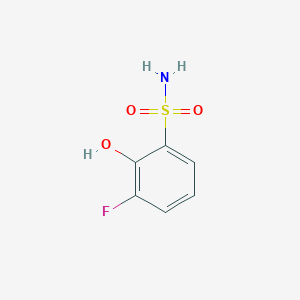
3-Fluoro-2-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S It is a derivative of benzenesulfonamide, where a fluorine atom is substituted at the third position and a hydroxyl group at the second position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxybenzenesulfonamide typically involves the sulfonation of 3-fluoro-2-hydroxybenzene. One common method is the reaction of 3-fluoro-2-hydroxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions generally include:
Temperature: 0-5°C for the initial sulfonation step.
Solvent: Often carried out in an inert solvent like dichloromethane.
Reagents: Chlorosulfonic acid and ammonia.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common. The scalability of the process is achieved by optimizing the reaction parameters and using high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-hydroxybenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of 3-substituted-2-hydroxybenzenesulfonamides.
Oxidation: Formation of 3-fluoro-2-oxobenzenesulfonamide.
Reduction: Formation of 3-fluoro-2-hydroxybenzenesulfonamine.
Applications De Recherche Scientifique
3-Fluoro-2-hydroxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of antibacterial and antifungal agents.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and specificity by participating in additional interactions with the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-hydroxybenzenesulfonamide
- 3-Chloro-2-hydroxybenzenesulfonamide
- 3-Iodo-2-hydroxybenzenesulfonamide
Uniqueness
3-Fluoro-2-hydroxybenzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. Compared to its halogenated analogs, the fluorine derivative often exhibits higher binding affinity and specificity in biological systems, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C6H6FNO3S |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
3-fluoro-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6FNO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |
Clé InChI |
QQKPNVLQICADCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


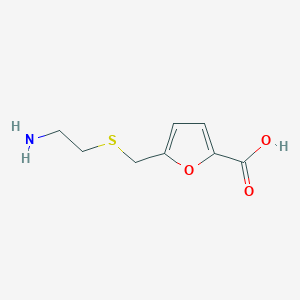
![Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B15324250.png)
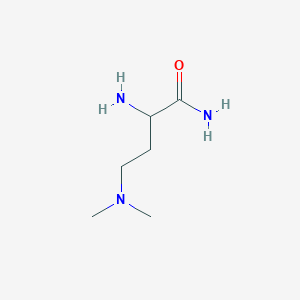
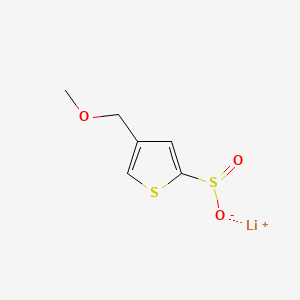

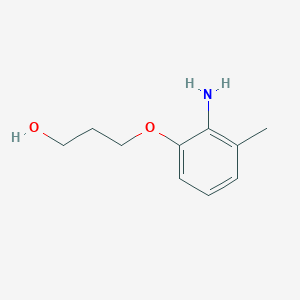
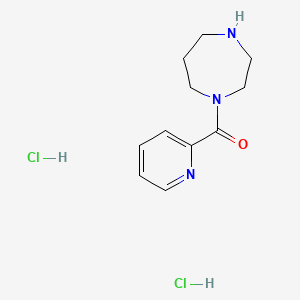
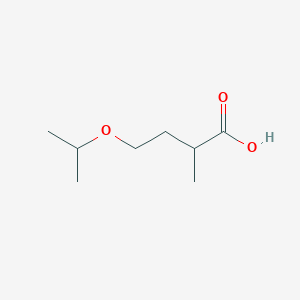
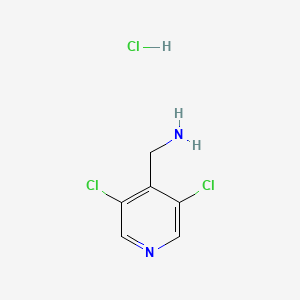
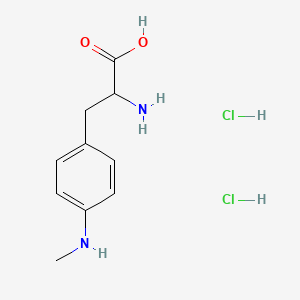
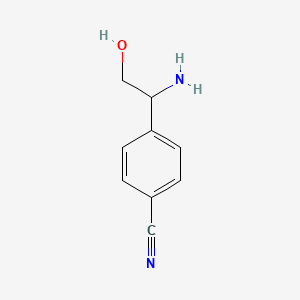
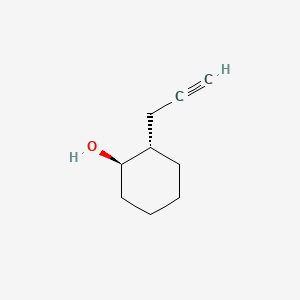
![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)
![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)
